trans-Di-tert-butylhyponitrite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

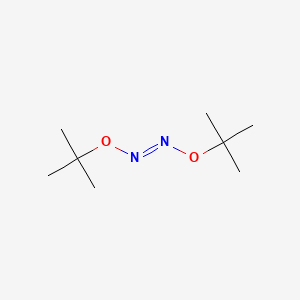

Trans-Di-tert-butylhyponitrite is a chemical compound with the formula C8H18N2O2 . Its molecular weight is 174.2407 .

Molecular Structure Analysis

The molecular structure of trans-Di-tert-butylhyponitrite consists of 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+ .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis : Trans-Di-tert-butylhyponitrite is involved in the synthesis and structural analysis of complex organic compounds. For instance, it played a role in the synthesis of 9,10-Di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes, which exhibit unique chair-like and boat-like structures in their trans and cis isomers, respectively (Kyushin, Shinnai, Kubota, & Matsumoto, 1997).

Radical Initiated Reactions : This compound is used to initiate radical reactions in organic synthesis. An example is its use in methyl radical initiated Kharasch and related reactions, providing a safer alternative to more explosive compounds (Tappin & Renaud, 2020).

Regioselectivity Studies : It has been utilized in studies investigating regioselectivity in chemical reactions. For example, its dialkylation products were analyzed to understand the correlation between product framework geometry and O/O vs O/N regioselectivity (Arulsamy, Bohle, Imonigie, & Sagan, 2000).

Catalysis Research : In catalysis research, derivatives of trans-Di-tert-butylhyponitrite have been studied for their roles in processes like the aerobic epoxidation of stilbene over Au/TiO2 catalysts (Lignier, Mangematin, Morfin, Rousset, & Caps, 2008).

Chemiluminescence Studies : It has been a subject of study in chemiluminescence research, especially in relation to its behavior in viscous liquid media (Mendenhall & Matisová-Rychlá, 1994).

Thermochemical Decomposition : Its thermal decomposition has been studied, providing insights into the kinetics and radical efficiency of tertiary hyponitrites (Dulog & Klein, 1971).

Conformational Analysis : Trans-Di-tert-butylhyponitrite derivatives have been analyzed for conformational behavior in complex molecular structures (Gordillo, Juaristi, Martínez, Toscano, White, & Eliel, 1992).

Propiedades

IUPAC Name |

(E)-bis[(2-methylpropan-2-yl)oxy]diazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPFBXRHYINFDV-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON=NOC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O/N=N/OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Di-tert-butylhyponitrite | |

CAS RN |

82554-97-0 |

Source

|

| Record name | trans-Di-tert-butylhyponitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082554970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B1174886.png)